6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a unique combination of functional groups, including a cyclopropylsulfonyl group, a pyrrolidine ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyrazine moiety: The final step involves the coupling of the pyrrolidine derivative with a pyrazine precursor under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or brominated derivatives.
Scientific Research Applications
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione.
Pyrazine derivatives: Compounds with a pyrazine moiety, such as pyrazinamide and pyrazinecarboxamide.
Uniqueness
6-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(2)12-7-14-8-13(15-12)20-10-5-6-17(9-10)21(18,19)11-3-4-11/h7-8,10-11H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZWFVFYDQLABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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